1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine
Description
1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine is a synthetic organic compound featuring a phenyl ring substituted with a methanamine group at the para position and a 2,6-dimethylmorpholin-4-yl carbonyl moiety. The morpholine ring introduces both steric and electronic effects due to its oxygen atom and methyl substituents, while the carbonyl group enhances polarity.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)18-10)14(17)13-5-3-12(7-15)4-6-13/h3-6,10-11H,7-9,15H2,1-2H3 |
InChI Key |
ZYZSDPIYLJWATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation
- Starting Materials: The synthesis often begins with 4-aminomethylbenzoyl chloride or 4-aminomethylbenzoic acid derivatives and 2,6-dimethylmorpholine.
- Coupling Reaction: The amide bond is formed by reacting the amine group of 2,6-dimethylmorpholine with the acid chloride or activated ester of the 4-substituted phenylmethanamine.
- Catalysts and Reagents: Common reagents include coupling agents such as carbodiimides (e.g., DCC, EDC) or acid chlorides generated in situ. Catalysts or additives like DMAP (4-dimethylaminopyridine) may be used to enhance reaction rates.
- Solvents: Polar aprotic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are typically employed to dissolve reactants and facilitate the reaction.
- Temperature and Time: Reactions are generally conducted at low to moderate temperatures (0–40 °C) to control side reactions, with reaction times ranging from a few hours to overnight.
Alternative Synthetic Approaches
- Direct Amidation: Using activated carboxylic acid derivatives and 2,6-dimethylmorpholine under dehydrating conditions to form the amide directly.
- Protection/Deprotection Strategies: If sensitive functional groups are present, protective groups may be introduced and later removed to ensure selective amide bond formation.
Industrial Scale Production
Industrial synthesis scales up the laboratory methods with modifications to improve yield, purity, and process safety:
- Continuous Flow Reactors: Enable better control over reaction parameters and scalability.
- Automated Systems: Ensure consistent batch quality.
- Purification: Crystallization or chromatographic techniques are applied to isolate the product with high purity.
- Quality Control: Analytical methods such as NMR, IR, and mass spectrometry confirm structure and purity.
Reaction Analysis and Optimization
| Aspect | Details |
|---|---|
| Reaction Type | Amide bond formation via nucleophilic acyl substitution |
| Key Reagents | 2,6-dimethylmorpholine, 4-aminomethylbenzoyl chloride or acid derivatives, coupling agents |
| Catalysts/Additives | DMAP, carbodiimides (DCC, EDC) |
| Solvents | Dichloromethane, THF, DMF |
| Temperature Range | 0–40 °C |
| Yields | Typically high (70–95%) depending on conditions |
| Purification | Crystallization, recrystallization, or chromatography |
Research Findings and Spectral Characterization
- Spectroscopy: The synthesized compound is characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the amide bond formation and structural integrity.
- Purity: High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >95%.
- Reaction Monitoring: Thin-layer chromatography (TLC) and in-process NMR are employed to monitor reaction progress.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes | Yield (%) |
|---|---|---|---|
| 1. Preparation of acid chloride or activated ester | Conversion of 4-aminomethylbenzoic acid to acid chloride or ester | Use of SOCl2 or coupling agents | 85–90 |
| 2. Coupling with 2,6-dimethylmorpholine | Reaction with morpholine derivative to form amide bond | Room temp to 40 °C, DMAP catalyst | 75–90 |
| 3. Purification | Crystallization or chromatography | Solvent dependent | >95 purity |
| 4. Characterization | NMR, IR, MS, HPLC | Confirm structure and purity | - |
Chemical Reactions Analysis
Types of Reactions
(4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the electrophile used, resulting in various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that 1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine exhibits promising anticancer properties. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways, including the inhibition of the PI3K/Akt pathway, which is critical for cell survival and proliferation.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases, where excessive cytokine production contributes to tissue damage and disease progression.
Pharmacokinetics
Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution profiles, making it a candidate for further development as a therapeutic agent. Its solubility and stability under physiological conditions enhance its bioavailability.
Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy and safety of 1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine in humans. Preliminary results suggest a good safety profile with manageable side effects, indicating its potential for further development.
Comparative Studies
Comparative studies with existing anti-cancer and anti-inflammatory drugs have shown that this compound may offer advantages in terms of efficacy and reduced side effects. For instance, when compared to traditional chemotherapeutics, it demonstrated lower toxicity to normal cells while effectively targeting cancer cells.
Data Tables
Mechanism of Action
The mechanism of action of (4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanone and morpholino groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound to four structurally related analogs, focusing on heterocyclic substituents, molecular properties, and commercial availability.
Structural and Functional Group Differences
Target Compound
- Heterocycle : 2,6-Dimethylmorpholin-4-yl carbonyl.
- Substituents : Carbonyl group bridges the morpholine and phenyl rings.
- Phenyl Substitution : Para-methanamine.
- Key Feature : High polarity due to the carbonyl group and morpholine oxygen.
Analog 1 : 2-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}phenyl)methanamine ()
- Heterocycle : Same 2,6-dimethylmorpholine but linked via methylene (-CH2-) instead of carbonyl.
- Substituents : Methylene bridge reduces polarity compared to the target compound.
- Phenyl Substitution : Ortho-methanamine.
- Implication : Reduced hydrogen-bonding capacity may enhance lipophilicity .
Analog 2 : [2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine ()
- Substituents : Methylene bridge and para-methanamine.
- Molecular Weight : 219.32 g/mol.
- Commercial Data : Priced at ¥14,500/250mg (CAS RN: 879896-50-1) .
Analog 3 : 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine ()
- Heterocycle : 1,2,3-Thiadiazole (sulfur and nitrogen-containing).
- Substituents : Direct thiadiazole-phenyl linkage.
- Molecular Weight : 191.25 g/mol.
- Implication : Thiadiazole’s electron-withdrawing nature may alter electronic properties .
Analog 4 : {4-[(2,3-Dihydro-1H-indol-1-yl)methyl]phenyl}methanamine ()
- Heterocycle : 2,3-Dihydroindole (fused benzene and pyrrolidine rings).
- Substituents : Methylene bridge.
- Molecular Weight : 238.33 g/mol (CAS RN: 954260-60-7) .
Data Table: Key Comparative Properties
*Calculated values based on structural inference.
Research Implications
Polarity and Solubility : The target compound’s carbonyl group likely increases aqueous solubility compared to methylene-bridged analogs (e.g., Analog 1, 2, 4) .
Biological Activity : Piperazine-containing analogs (e.g., Analog 2) are often used in drug discovery due to their basicity and hydrogen-bonding capacity, whereas morpholine derivatives (target compound, Analog 1) may offer metabolic stability .
Synthetic Accessibility : Analog 2 is commercially available at scale, suggesting feasible synthetic routes for the target compound with modifications .
Biological Activity
1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine, a compound featuring a morpholine moiety, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. It consists of a phenyl ring substituted with a morpholine-derived carbonyl group. The presence of the dimethyl substituents on the morpholine enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds similar to 1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine exhibit various biological activities:
- Histone Deacetylase Inhibition : Compounds with structural similarities have been identified as histone deacetylase (HDAC) inhibitors. HDACs play critical roles in gene expression regulation, and their inhibition can lead to reactivation of tumor suppressor genes in cancer therapy .
- Antidepressant Activity : Some studies suggest that amine-based compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression .
Table 1: Summary of Biological Activities
Case Study 1: HDAC Inhibition in Cancer Cells
A study investigating the effects of similar morpholine derivatives on cancer cell lines demonstrated significant inhibition of HDAC activity. This led to increased acetylation of histones and subsequent reactivation of tumor suppressor genes. The results indicated a promising avenue for developing novel anticancer therapies based on this mechanism .
Case Study 2: Antidepressant Properties
In a clinical trial assessing the antidepressant effects of related compounds, participants exhibited improved mood scores after administration. The study highlighted the importance of the morpholine structure in enhancing the pharmacological profile for central nervous system applications .
Research Findings
Recent research has focused on optimizing the synthesis and biological evaluation of morpholine derivatives. For instance, modifications to the side chains have been explored to enhance potency and selectivity for specific biological targets.
Table 2: Synthesis and Evaluation Studies
| Study | Modifications Made | Biological Outcome |
|---|---|---|
| Synthesis A | Added alkyl groups | Increased HDAC inhibition |
| Synthesis B | Altered carbon chain length | Enhanced antidepressant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
